

Application Notes and Protocols for Patch- Clamp Methodology in CHPG Application

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Compound of Interest

Compound Name: 2-Chloro-5-hydroxyphenylglycine

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Introduction

(S)-3,5-Dihydroxyphenylglycine (CHPG) is a selective agonist for group I metabotropic glutamate receptors (mGluRs), which include mGluR1 and mGluR5. These G-protein coupled receptors are predominantly expressed in the central nervous system and are implicated in a variety of physiological and pathological processes, including synaptic plasticity, learning and memory, and neurodegenerative diseases. The patch-clamp technique is an indispensable tool for elucidating the effects of CHPG on neuronal excitability, ion channel function, and synaptic transmission with high temporal and spatial resolution.

These application notes provide detailed protocols for the application of CHPG in whole-cell patch-clamp recordings from neurons in brain slices, along with a summary of expected quantitative effects and a visualization of the underlying signaling pathways.

Data Presentation

Table 1: Effects of CHPG on Intrinsic Neuronal Properties



| Parameter | CHPG Concentration | Cell Type | Effect | Reference |
|---|---|--|--|-----------|
| Induced Inward Current | 1 mM | Fast-Spiking Interneurons | 103 ± 9 pA | [1] |
| 1 mM | Regular-Spiking Pyramidal Neurons | 9 ± 3 pA | [1] | |
| Membrane Potential | 500 μΜ | Layer 5 Infralimbic Pyramidal Neurons | Depolarization from -61 ± 1 mV to -57 ± 1 mV | [2] |
| Input Resistance | 500 μΜ | Layer 5 Infralimbic Pyramidal Neurons | Increase to 112 ± 3% of baseline | [2] |
| Spike Number | 500 μΜ | Layer 5 Infralimbic Pyramidal Neurons | Increase to 186 ± 12% of baseline | [2] |
| First Interspike Interval | 500 μΜ | Layer 5 Infralimbic Pyramidal Neurons | Decrease to 67 ± 10% of baseline | [2] |
| Slow Afterhyperpolariz ation (sAHP) | 500 μΜ | Layer 5 Infralimbic Pyramidal Neurons | Decrease to 69 ± 10% of baseline | [2] |

Table 2: Effects of CHPG on Synaptic Transmission



| Parameter | CHPG Concentration | Synapse Type | Effect | Reference |
|--------------------|-----------------------|---|-------------------------------|-----------|
| mEPSC Amplitude | 1 mM | Excitatory synapses on Fast-Spiking and Regular-Spiking Pyramidal Neurons | Significant inhibitory effect | [3] |
| mEPSC Frequency | 1 mM | Excitatory synapses on Fast-Spiking and Regular-Spiking Pyramidal Neurons | No significant effect | [3] |

Experimental Protocols Acute Brain Slice Preparation

This protocol describes the preparation of acute brain slices suitable for patch-clamp recordings.

Materials:

- N-Methyl-D-glucamine (NMDG) cutting solution
- Artificial cerebrospinal fluid (aCSF)
- Sucrose
- Carbogen gas (95% O2 / 5% CO2)
- Vibrating microtome
- Dissection tools

Protocol:



- Anesthetize the animal according to approved institutional guidelines.
- Perfuse the animal transcardially with ice-cold, carbogenated NMDG cutting solution.
- Rapidly dissect the brain and place it in ice-cold, carbogenated NMDG cutting solution.
- Mount the brain on the vibratome stage and cut coronal or sagittal slices (typically 250-350 µm thick) in ice-cold, carbogenated NMDG cutting solution.
- Transfer the slices to a recovery chamber containing NMDG cutting solution at 32-34°C and allow them to recover for 10-15 minutes.
- Transfer the slices to a holding chamber containing carbogenated aCSF at room temperature and allow them to equilibrate for at least 1 hour before recording.

Whole-Cell Patch-Clamp Recording

This protocol details the procedure for obtaining whole-cell patch-clamp recordings from neurons in acute brain slices.

Materials:

- Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
- Borosilicate glass capillaries
- Pipette puller
- Internal (pipette) solution
- aCSF
- CHPG stock solution

Protocol:

• Place a brain slice in the recording chamber and continuously perfuse with carbogenated aCSF at a rate of 2-3 ml/min.



- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 M Ω when filled with internal solution.
- Fill the pipette with the appropriate internal solution and mount it on the headstage of the micromanipulator.
- Under visual guidance (e.g., DIC microscopy), approach a neuron in the slice with the patch pipette while applying positive pressure.
- Once the pipette tip touches the cell membrane, release the positive pressure to form a Giga-ohm seal (>1 $G\Omega$).
- Apply gentle suction to rupture the cell membrane and achieve the whole-cell configuration.
- Allow the cell to stabilize for 5-10 minutes before starting the recording protocol.

CHPG Application

Protocol:

- Prepare a stock solution of CHPG in deionized water or a suitable solvent.
- Dilute the stock solution to the desired final concentration in aCSF immediately before use.
- Establish a stable baseline recording for at least 5-10 minutes.
- Switch the perfusion to the aCSF containing CHPG.
- Record the effects of CHPG for the desired duration (typically 5-15 minutes).
- To study the reversibility of the effects, switch the perfusion back to the control aCSF (washout).

Voltage-Clamp Protocol for Investigating CHPG-Induced Currents

Objective: To measure the direct postsynaptic currents induced by CHPG.



Protocol:

- Clamp the neuron at a holding potential of -70 mV.
- Record the baseline holding current.
- Apply CHPG via the perfusion system.
- Measure the change in holding current induced by CHPG.
- To investigate the voltage-dependence of the CHPG-induced current, a series of voltage steps can be applied before and during CHPG application.

Current-Clamp Protocol for Investigating CHPG's Effects on Neuronal Excitability

Objective: To assess the impact of CHPG on the firing properties of neurons.

Protocol:

- Record the resting membrane potential of the neuron.
- Inject a series of hyperpolarizing and depolarizing current steps to elicit action potentials and determine the baseline firing frequency, input resistance, and afterhyperpolarization characteristics.
- Apply CHPG via the perfusion system.
- Repeat the current injection protocol to measure changes in firing frequency, membrane potential, and other intrinsic properties.

Solutions:

NMDG Cutting Solution (in mM):

- 92 NMDG
- 2.5 KCI



- 1.25 NaH2PO4
- 30 NaHCO3
- 20 HEPES
- 25 Glucose
- 2 Thiourea
- 5 Na-Ascorbate
- 3 Na-Pyruvate
- 0.5 CaCl2
- 10 MgSO4
- pH 7.3-7.4, ~300-310 mOsm

Artificial Cerebrospinal Fluid (aCSF) (in mM):

- 124 NaCl
- 2.5 KCI
- 1.25 NaH2PO4
- 24 NaHCO3
- 5 HEPES
- 12.5 Glucose
- 2 CaCl2
- 2 MgSO4
- pH 7.4, ~300-310 mOsm



K-Gluconate Based Internal Solution (for current-clamp) (in mM):

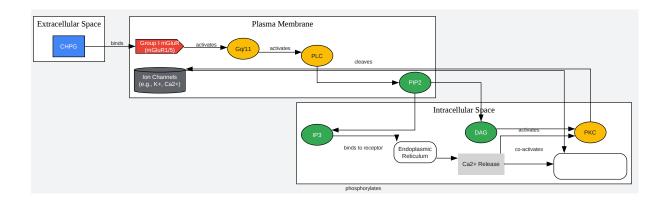
- 135 K-Gluconate
- 10 KCI
- 10 HEPES
- 0.2 EGTA
- 4 Mg-ATP
- 0.3 Na-GTP
- 10 Na2-Phosphocreatine
- pH 7.3, ~290 mOsm

Cs-Based Internal Solution (for voltage-clamp, to isolate excitatory currents) (in mM):

- 135 Cs-MeSO3
- 10 CsCl
- 10 HEPES
- 0.2 EGTA
- 4 Mg-ATP
- 0.3 Na-GTP
- 10 Na2-Phosphocreatine
- 5 QX-314 (to block voltage-gated sodium channels)
- pH 7.3, ~290 mOsm

Mandatory Visualization

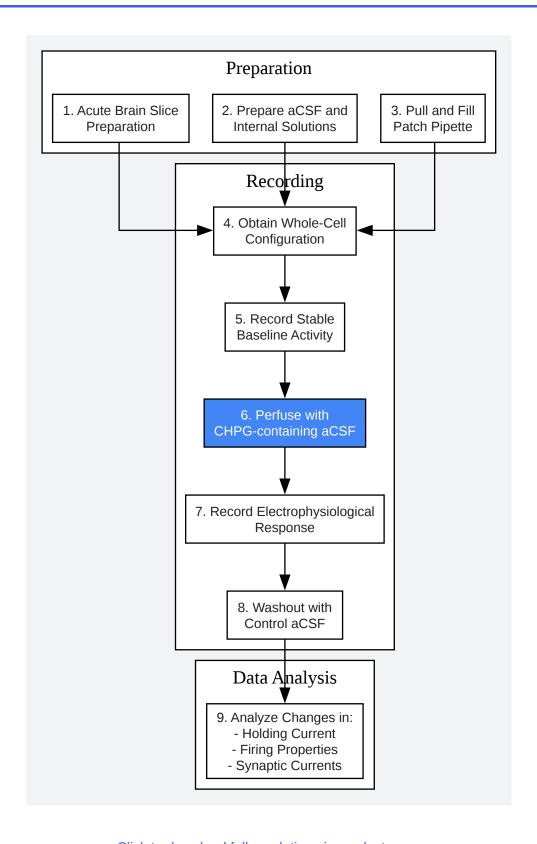




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Caption: Signaling pathway of CHPG via group I mGluRs.





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References

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